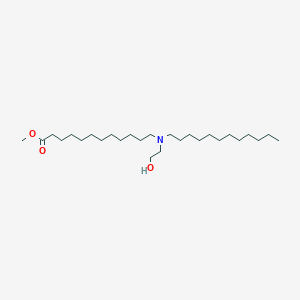
Methyl 12-(dodecyl(2-hydroxyethyl)amino)dodecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 12-(dodecyl(2-hydroxyethyl)amino)dodecanoate is a biochemical reagent primarily used in research. It is a cationic lipid with the molecular formula C27H55NO3 and a molecular weight of 441.73 g/mol . This compound is known for its role in various biochemical applications, particularly in the field of lipid research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 12-(dodecyl(2-hydroxyethyl)amino)dodecanoate typically involves the reaction of dodecanoic acid with dodecylamine and 2-hydroxyethylamine. The reaction proceeds through the formation of an amide bond between the carboxyl group of dodecanoic acid and the amine groups of dodecylamine and 2-hydroxyethylamine . The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is often purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
Methyl 12-(dodecyl(2-hydroxyethyl)amino)dodecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The amine group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions
Major Products
The major products formed from these reactions include various derivatives of this compound, such as oxidized or reduced forms and substituted derivatives .
科学研究应用
Methyl 12-(dodecyl(2-hydroxyethyl)amino)dodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex lipids and other biochemical compounds.
Biology: Employed in the study of lipid metabolism and membrane biology.
Medicine: Investigated for its potential use in drug delivery systems due to its cationic lipid properties.
Industry: Utilized in the formulation of various biochemical products and reagents
作用机制
The mechanism of action of Methyl 12-(dodecyl(2-hydroxyethyl)amino)dodecanoate involves its interaction with lipid membranes. The compound integrates into lipid bilayers, altering their properties and affecting membrane-associated processes. Its cationic nature allows it to interact with negatively charged molecules, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
Dodecanoic acid: A fatty acid with similar structural features but lacks the amine and hydroxyl groups.
Dodecylamine: An amine with a similar alkyl chain length but lacks the ester and hydroxyl groups.
2-Hydroxyethylamine: Contains the hydroxyl and amine groups but lacks the long alkyl chain
Uniqueness
Methyl 12-(dodecyl(2-hydroxyethyl)amino)dodecanoate is unique due to its combination of a long alkyl chain, amine, and hydroxyl groups. This combination imparts specific biochemical properties, making it valuable in lipid research and other scientific applications .
属性
分子式 |
C27H55NO3 |
|---|---|
分子量 |
441.7 g/mol |
IUPAC 名称 |
methyl 12-[dodecyl(2-hydroxyethyl)amino]dodecanoate |
InChI |
InChI=1S/C27H55NO3/c1-3-4-5-6-7-8-11-14-17-20-23-28(25-26-29)24-21-18-15-12-9-10-13-16-19-22-27(30)31-2/h29H,3-26H2,1-2H3 |
InChI 键 |
SVCOJOYJSNUNBE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC(=O)OC)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-isopropylphenyl)-2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B13366888.png)
![4-{[(2,5-Dimethoxyphenyl)sulfonyl]amino}butanoic acid](/img/structure/B13366895.png)
![[(2E)-2-{(2E)-[1-(5-chloro-2-hydroxyphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B13366896.png)
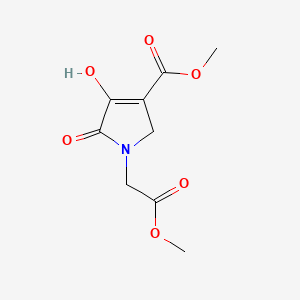
![3-[(1-Adamantylsulfanyl)methyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366900.png)
![4-hydroxy-3-iodo-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B13366910.png)
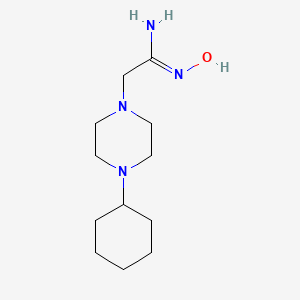
![N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]benzyl}acetamide](/img/structure/B13366923.png)
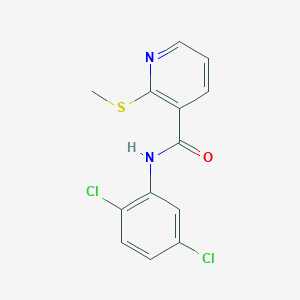
![6-[(1,3-Benzothiazol-2-ylamino)carbonyl]-4-methyl-3-cyclohexene-1-carboxylic acid](/img/structure/B13366943.png)
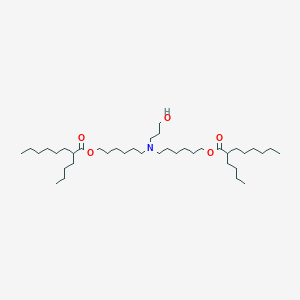
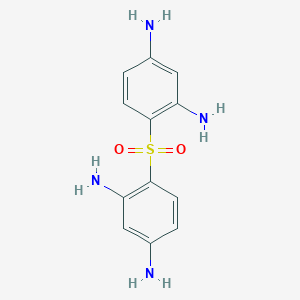
![4-butoxy-N-[1-(hydroxymethyl)propyl]-1-naphthalenesulfonamide](/img/structure/B13366953.png)
